molecular formula C24H26N2O2 B14626231 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 55065-60-6

4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine

Cat. No.: B14626231
CAS No.: 55065-60-6
M. Wt: 374.5 g/mol
InChI Key: DMVZWMZZSIHZGU-UHFFFAOYSA-N
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Description

4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a phenoxy group linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the phenoxy and pyridine groups.

    2-(4-Benzylphenoxy)morpholine: Lacks the pyridine group.

    4-(Pyridin-2-ylmethyl)morpholine: Lacks the benzyl and phenoxy groups.

Uniqueness

4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55065-60-6

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

4-benzyl-2-[[4-(pyridin-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C24H26N2O2/c1-2-6-21(7-3-1)17-26-14-15-27-24(18-26)19-28-23-11-9-20(10-12-23)16-22-8-4-5-13-25-22/h1-13,24H,14-19H2

InChI Key

DMVZWMZZSIHZGU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COC3=CC=C(C=C3)CC4=CC=CC=N4

Origin of Product

United States

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